molecular formula C6H13NO B1378400 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol CAS No. 1521554-42-6

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol

Cat. No.: B1378400
CAS No.: 1521554-42-6
M. Wt: 115.17 g/mol
InChI Key: HZCLISLVQHIGSR-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol (CAS: 1782807-35-5) is a cyclopropane derivative featuring an ethanol backbone substituted with an aminomethyl group on the cyclopropane ring. Its molecular formula is C6H13NO, combining a strained cyclopropane ring with polar functional groups (hydroxyl and amine), which influence its physicochemical and biological properties. The compound is commercially available as a building block for pharmaceutical and chemical synthesis .

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(1-2-6)3-4-8/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLISLVQHIGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521554-42-6
Record name 2-[1-(aminomethyl)cyclopropyl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol typically involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(1-Methylcyclopropyl)ethan-1-ol (CAS: 19687-04-8)
  • Structure: Replaces the aminomethyl group with a methyl substituent.
  • Properties: Reduced polarity due to the lack of an amine group. Lower water solubility, as confirmed by its discontinuation in commercial catalogs .
(b) [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS: 1909314-12-0)
  • Structure: Substitutes the ethanol group with an acetic acid moiety.
  • Properties :
    • Increased acidity (pKa ~2–3) due to the carboxylic acid group.
    • Higher molecular weight (165.62 g/mol) and chloride counterion enhance crystallinity and stability .
  • Applications : Used in peptide synthesis and as a ligand in metal-catalyzed reactions.
(c) Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS: 1417805-94-7)
  • Structure : Ester derivative of the acetic acid analog.
  • Properties :
    • Improved solubility in organic solvents (e.g., DMF, THF) due to the ester group.
    • Acts as a prodrug, with hydrolysis yielding the active carboxylic acid form .

Ring Size and Substituent Effects

(a) 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl
  • Structure: Cyclobutane ring with fluorine atoms and an aminomethyl group.
  • Properties :
    • Reduced ring strain compared to cyclopropane, enhancing thermal stability.
    • Fluorine atoms increase metabolic resistance but may reduce aqueous solubility due to hydrophobicity .
(b) rac-[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol Hydrochloride
  • Structure: Cyclopropane with a phenyl substituent and methanol group.
  • Properties: Aromatic phenyl group enhances π-π stacking interactions, useful in targeting hydrophobic enzyme pockets. Higher steric bulk may limit bioavailability compared to the unsubstituted ethanol analog .
(a) Antimicrobial Cyclopropyl Derivatives

Compounds like 1-[2-(4-Butoxy-3-methoxyphenyl)cyclopropyl]ethanone (3f) exhibit antimicrobial activity due to aromatic ether substituents. In contrast, 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol lacks such groups, suggesting divergent biological targets. The aminomethyl group may instead facilitate interactions with amine-processing enzymes (e.g., transaminases) .

(b) Reactivity in Cyclization Reactions

1-(1-Alkynyl)cyclopropyl ketones (e.g., intermediates in pyrrole synthesis) rely on ketone electrophilicity for reactivity. The hydroxyl and amine groups in this compound enable nucleophilic reactions, such as Mitsunobu or reductive amination pathways, expanding its utility in heterocycle synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Key Properties Applications References
This compound C6H13NO Cyclopropane, NH2, OH High polarity, moderate solubility Pharmaceutical building block
2-(1-Methylcyclopropyl)ethan-1-ol C6H12O Cyclopropane, CH3, OH Lipophilic, low solubility Discontinued (commercial)
[1-(Aminomethyl)cyclopropyl]acetic acid HCl C6H12ClNO2 Cyclopropane, NH2, COOH Crystalline, acidic Peptide synthesis
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol C5H9F2NO Cyclobutane, NH2, F, OH Metabolically stable, hydrophobic Drug discovery

Key Findings

Polarity and Solubility: The aminomethyl and hydroxyl groups in this compound enhance its polarity, making it more water-soluble than methyl- or phenyl-substituted analogs but less lipid-soluble .

Biological Activity

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol, also known as a cyclopropyl amino alcohol, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C_6H_13N, and it features a cyclopropyl group attached to an aminomethyl chain. Its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with voltage-gated calcium channels. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for therapeutic applications in neurological disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. They have been studied for their efficacy in:

  • Pain Management : Analogues of this compound have shown potential as analgesics by targeting the alpha(2)-delta subunit of voltage-gated calcium channels, which are involved in pain transmission pathways .
  • Anxiolytic Properties : Some studies suggest that these compounds may exhibit anxiolytic effects, potentially offering alternatives to traditional anxiolytics with fewer side effects.

Antimicrobial Activity

While primarily noted for neuropharmacological applications, there is emerging evidence regarding the antimicrobial properties of cyclopropyl amino alcohols. Some derivatives have demonstrated activity against various bacterial strains, indicating a broader spectrum of biological activity.

Study on Pain Modulation

In a study published in the journal Molecular Pharmacology, cyclopropyl amino acids were shown to bind effectively to the alpha(2)-delta subunit of voltage-gated calcium channels. The binding affinity was correlated with reduced pain responses in animal models, suggesting a viable pathway for developing new analgesics .

Antimicrobial Testing

Another study explored the antimicrobial properties of structurally related compounds. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Pain ManagementAnalgesic effects via calcium channel modulation
Anxiolytic PropertiesPotential reduction in anxiety-like behaviors
Antimicrobial ActivityEffective against specific bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 2
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol

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